![molecular formula C₁₅¹³C₃H₁₈O₄ B1146433 rac Enterolactone -13C3 CAS No. 918502-72-4](/img/structure/B1146433.png)
rac Enterolactone -13C3
Übersicht
Beschreibung
rac Enterolactone 13C3: is a stable isotope-labelled compound, specifically a labelled metabolite of sesame lignans such as sesamin and sesamolin. It is used extensively in scientific research due to its unique properties and applications in various fields, including drug development and environmental studies.
Wissenschaftliche Forschungsanwendungen
Cancer Research
Numerous studies have investigated the effects of rac Enterolactone on cancer cell lines:
- Breast Cancer : A study demonstrated that high concentrations of enterolactone reduced the viability of MCF-7 breast cancer cells and inhibited telomerase activity, which is crucial for cancer cell proliferation. Specifically, treatment with 100 µM of enterolactone resulted in a significant decrease in cell viability (75% remaining) compared to control cells. Additionally, telomerase activity was significantly reduced following treatment with enterolactone .
- Prostate Cancer : Research indicated that enterolactone selectively suppresses the growth of LNCaP prostate cancer cells by inducing apoptosis. This suggests that enterolactone may play a role in the prevention or treatment of prostate cancer .
Cardiovascular Health
Enterolactone has been associated with cardiovascular benefits:
- A study found that higher urinary concentrations of total enterolignans and enterolactone were linked to a reduced risk of cardiovascular disease mortality. Specifically, individuals in the highest tertile of urinary enterolactone had a hazard ratio (HR) of 0.48 for cardiovascular death compared to those in the lowest tertile .
- Another investigation highlighted the potential of dietary lignans (including enterolactone) to lower blood pressure and reduce oxidative stress, contributing to cardiovascular protection .
Metabolic Syndrome
Enterolactone's role in metabolic health has also been explored:
- Evidence suggests that dietary intake of flaxseed lignans can decrease lipid levels and improve glucose metabolism. This indicates that rac Enterolactone may help mitigate risk factors associated with metabolic syndrome .
Comparative Data Table
Case Studies
- Breast Cancer Prevention : In a cohort study involving postmenopausal women, higher serum concentrations of enterolactone were correlated with lower breast cancer risk. This supports the hypothesis that dietary lignans can contribute to breast cancer prevention through their estrogenic properties .
- Cardiovascular Outcomes : A longitudinal analysis indicated that participants with elevated urinary excretion of total enterolignans experienced significantly lower all-cause mortality rates, highlighting the importance of these compounds in cardiovascular health management .
Wirkmechanismus
- Rac proteins are small GTPases involved in cell signaling, cytoskeletal dynamics, and cell migration . They play a crucial role in regulating actin cytoskeleton rearrangements and cell motility.
Target of Action
Biochemical Pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of rac Enterolactone 13C3 involves the incorporation of carbon-13 isotopes into the molecular structure. This process typically requires specialized equipment and conditions to ensure the accurate placement of the isotopes. The exact synthetic route may vary depending on the desired purity and application of the compound .
Industrial Production Methods: : Industrial production of rac Enterolactone 13C3 involves large-scale synthesis using advanced techniques to ensure high yield and purity. This often includes the use of automated synthesis machines and stringent quality control measures to maintain consistency and reliability .
Analyse Chemischer Reaktionen
Types of Reactions: : rac Enterolactone 13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: : Common reagents used in the reactions of rac Enterolactone 13C3 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed: : The major products formed from the reactions of rac Enterolactone 13C3 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
rac Enterolactone 13C3 is unique due to its stable isotope labelling, which allows for precise tracking and quantification in various research applications. Similar compounds include:
Enterolactone: The unlabelled form of rac Enterolactone 13C3, commonly found in lignan-rich foods such as flaxseeds and sesame seeds.
Sesamin: A lignan found in sesame seeds, known for its antioxidant and anti-inflammatory properties.
Sesamolin: Another lignan from sesame seeds, with similar biological activities to sesamin.
These compounds share similar structural features and biological activities but differ in their specific applications and research uses.
Eigenschaften
IUPAC Name |
(3S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14?,17-/m0/s1/i11+1,17+1,18+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDGDHBAMCBBLR-AQPGKPQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1C([13C@@H]([13C](=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747698 | |
Record name | (3S)-3,4-Bis[(3-hydroxyphenyl)methyl](2,3,5-~13~C_3_)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918502-72-4 | |
Record name | (3S)-3,4-Bis[(3-hydroxyphenyl)methyl](2,3,5-~13~C_3_)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.